

Application Notes and Protocols for OICR-41103

In Vitro Cell Culture Treatment

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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Introduction

OICR-41103 is a potent and selective chemical probe for the DCAF1 (DDB1-Cul4 associated factor 1) protein.[1][2] It specifically targets the WD40 (WDR) domain of DCAF1, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3] This complex is involved in various cellular processes, including protein degradation, cell cycle regulation, and immune function.[4][5] **OICR-41103** serves as a valuable tool for researchers to investigate the biological functions of DCAF1 and its role in diseases such as cancer and viral infections.[4][5] These application notes provide detailed protocols for the in vitro use of **OICR-41103** in cell culture settings.

Mechanism of Action

OICR-41103 binds to the central pocket of the DCAF1 WDR domain.[1] This domain serves as a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[1][4] By occupying this binding site, **OICR-41103** can disrupt the interaction between DCAF1 and its natural substrates, thereby inhibiting their ubiquitination and subsequent proteasomal degradation.[1] Additionally, **OICR-41103** has been shown to displace the lentiviral Vpr protein from DCAF1, highlighting its potential for HIV therapeutic development.[1][6]

Data Presentation

In Vitro Activity of OICR-41103

Assay Type	Cell Line	Parameter	Value	Reference
Cellular Thermal Shift Assay (CETSA)	NCI-H460	EC50	167 nM	[6] [7]
NanoBRET Assay	HEK293T	EC50	130 nM	[2]
NanoBRET Assay	HEK293T	EC90	700 nM	[2]
HTRF Assay (Vpr displacement)	-	IC50	54 ± 10 nM	[6]
Surface Plasmon Resonance (SPR)	-	KD	2 nM	[2]

Experimental Protocols

Protocol 1: General Cell Treatment with OICR-41103

This protocol outlines a general procedure for treating adherent or suspension cell lines with **OICR-41103** to assess its biological effects.

Materials:

- **OICR-41103** (stored as a stock solution, e.g., 10 mM in DMSO)
- Appropriate cell line (e.g., NCI-H460, HEK293T)
- Complete cell culture medium
- Sterile, tissue culture-treated plates or flasks
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)

- Cell counting device (e.g., hemocytometer or automated cell counter)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - For adherent cells, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells at the desired density in tissue culture plates or flasks and allow them to adhere overnight in an incubator.
 - For suspension cells, perform a cell count directly from the culture flask and dilute the cells to the desired density in fresh medium in new culture vessels.
- Preparation of **OICR-41103** Working Solutions:
 - Thaw the **OICR-41103** stock solution.
 - Prepare serial dilutions of **OICR-41103** in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., ranging from 10 nM to 10 µM) to determine the optimal concentration for your cell line and assay.
 - Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest **OICR-41103** treatment group.
- Cell Treatment:
 - For adherent cells, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **OICR-41103** or the vehicle control.
 - For suspension cells, add the concentrated **OICR-41103** solutions directly to the cell suspension to reach the final desired concentrations.

- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
- Downstream Analysis:
 - Following incubation, harvest the cells for downstream analysis. This can include:
 - Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the cytotoxic or cytostatic effects of **OICR-41103**.
 - Western Blotting: to analyze changes in the protein levels of DCAF1 substrates or other pathway components.
 - Immunoprecipitation: to study the disruption of protein-protein interactions involving DCAF1.
 - Gene Expression Analysis (qPCR or RNA-seq): to investigate changes in gene transcription.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the engagement of a compound with its target protein in a cellular context.^[7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- Cells treated with **OICR-41103** or vehicle control (from Protocol 1)
- PBS
- Cell scraper (for adherent cells)
- Microcentrifuge tubes
- PCR tubes or plate

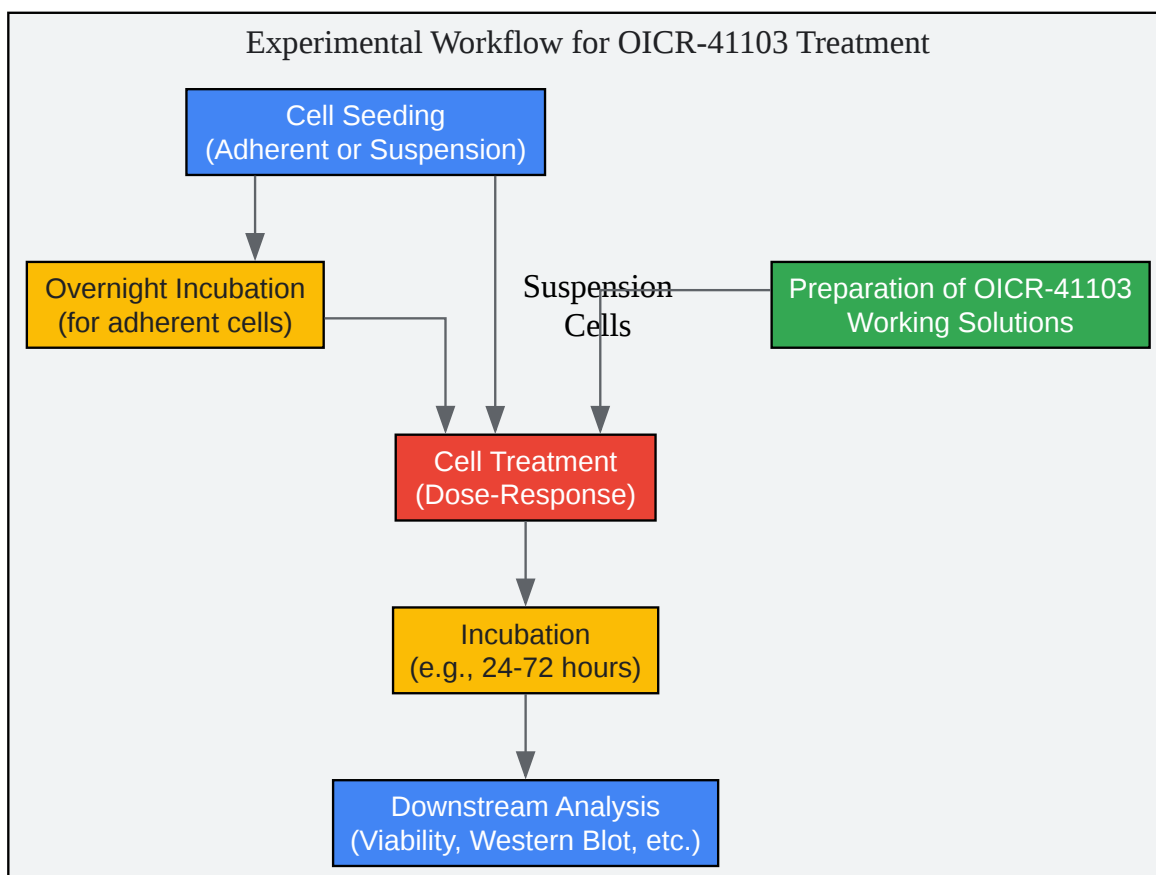
- Thermal cycler
- Equipment for protein extraction and detection (e.g., lysis buffer, centrifuge, SDS-PAGE, Western blot apparatus)
- Antibody against DCAF1

Procedure:

- Cell Harvesting:
 - Harvest cells treated with **OICR-41103** or vehicle control.
 - Wash the cells with PBS and resuspend them in PBS.
- Heat Treatment:
 - Aliquot the cell suspension into PCR tubes or a PCR plate.
 - Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
 - Include an unheated control sample.
- Protein Extraction:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Protein Detection:
 - Collect the supernatant containing the soluble protein.
 - Analyze the amount of soluble DCAF1 in each sample by Western blotting.
 - The temperature at which 50% of the protein is denatured is the melting temperature (T_m). An increase in the T_m in **OICR-41103**-treated samples compared to the vehicle control

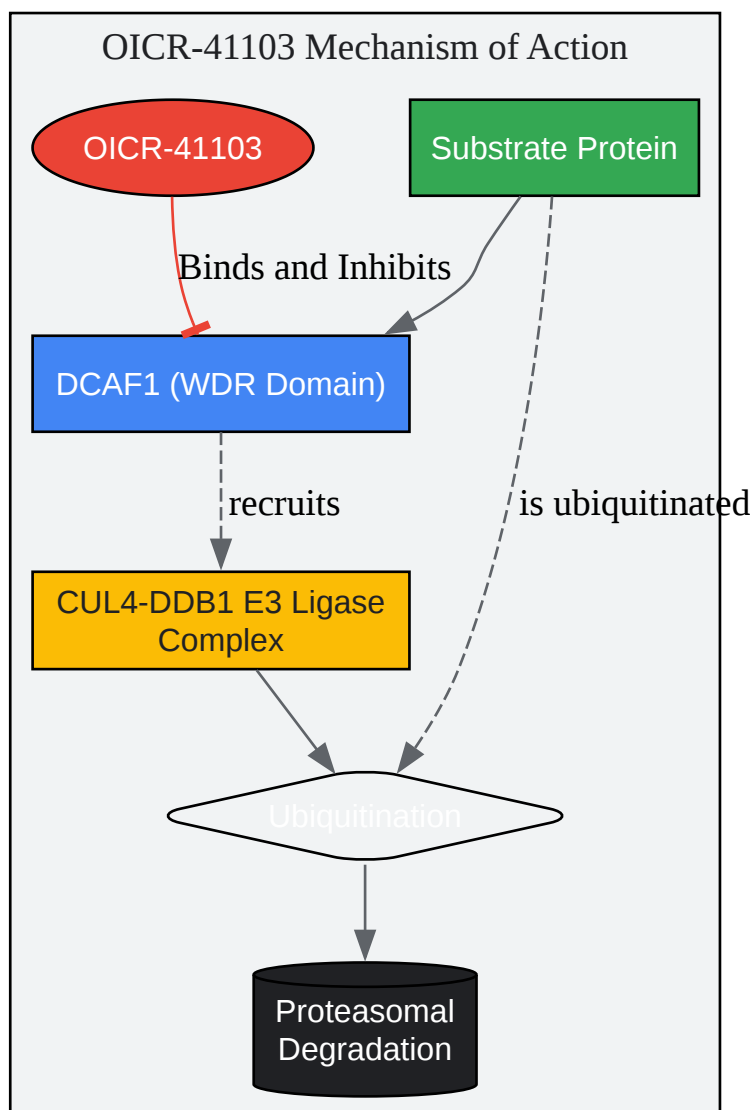
indicates target engagement.

Mandatory Visualizations



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Caption: Workflow for in vitro cell treatment with **OICR-41103**.



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Caption: Signaling pathway showing **OICR-41103**'s inhibitory action.

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